A Comprehensive Technical Guide to 3-(2-Fluoro-6-nitrophenoxy)oxetane: Structure, Synthesis, and Applications in Medicinal Chemistry
A Comprehensive Technical Guide to 3-(2-Fluoro-6-nitrophenoxy)oxetane: Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
3-(2-Fluoro-6-nitrophenoxy)oxetane (CAS: 1356113-82-0) is a highly functionalized, specialized chemical building block increasingly utilized in modern drug discovery[1][2]. By incorporating the oxetane heterocycle—a widely recognized bioisostere for gem-dimethyl and carbonyl groups—this compound offers a strategic advantage in modulating the physicochemical properties of Active Pharmaceutical Ingredients (APIs)[3]. This whitepaper provides an in-depth analysis of its structural rationale, physicochemical profile, and a validated synthetic methodology for its preparation and downstream application.
Structural Analysis and Medicinal Chemistry Rationale
The molecular architecture of 3-(2-fluoro-6-nitrophenoxy)oxetane is defined by two synergistic domains:
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The Oxetane Motif: The four-membered oxetane ring is characterized by high ring strain (~25.5 kcal/mol) and a highly exposed oxygen lone pair, making it an exceptional hydrogen-bond acceptor[4]. In medicinal chemistry, the incorporation of an oxetane ring is a proven strategy to increase aqueous solubility, lower lipophilicity (LogD), and enhance metabolic stability compared to traditional alkyl or carbonyl groups[3][5].
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The 2-Fluoro-6-nitrophenoxy Core: The aromatic portion of the molecule is heavily functionalized. The nitro group serves as a versatile precursor for anilines (via reduction), while the fluorine atom provides a handle for further nucleophilic aromatic substitution (SNAr) or acts as a metabolic block to prevent cytochrome P450-mediated oxidation[6].
Physicochemical Profiling
Quantitative data for 3-(2-fluoro-6-nitrophenoxy)oxetane is summarized in Table 1, providing baseline parameters for analytical validation and formulation modeling.
| Property | Value |
| IUPAC Name | 3-(2-fluoro-6-nitrophenoxy)oxetane |
| CAS Number | 1356113-82-0[1][2] |
| Molecular Formula | C9H8FNO4[7] |
| Molecular Weight | 213.16 g/mol [7] |
| Predicted Boiling Point | 353.1 ± 42.0 °C[1] |
| Predicted Density | 1.444 ± 0.06 g/cm³[1] |
Table 1: Physicochemical properties of 3-(2-fluoro-6-nitrophenoxy)oxetane.
Synthetic Methodology: The SNAr Protocol
Causality and Mechanism
The synthesis of 3-aryloxyoxetanes is typically achieved via a Nucleophilic Aromatic Substitution (SNAr)[8][9]. For this specific molecule, the starting materials are oxetan-3-ol and 1,2-difluoro-3-nitrobenzene. The nitro group is a powerful electron-withdrawing group (EWG) that strongly activates the ortho and para positions of the benzene ring. The fluorine atom at the 2-position is directly ortho to the nitro group, making the carbon highly electrophilic. When oxetan-3-ol is deprotonated by a strong base, the resulting alkoxide attacks this electrophilic center, forming a resonance-stabilized Meisenheimer complex before eliminating the fluoride ion to yield the product.
Figure 1: SNAr mechanistic pathway for the synthesis of 3-(2-fluoro-6-nitrophenoxy)oxetane.
Self-Validating Experimental Protocol
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Alkoxide Generation: Charge a flame-dried flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) and anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N2 or Ar). Cool the suspension to 0 °C. Dropwise add oxetan-3-ol (1.1 equiv.).
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Validation: The evolution of hydrogen gas (bubbling) confirms the active deprotonation of the alcohol[10]. Stir for 30 minutes until gas evolution ceases.
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Nucleophilic Attack: Slowly add 1,2-difluoro-3-nitrobenzene (1.0 equiv.) to the 0 °C solution. Allow the reaction to warm to room temperature.
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Validation: A distinct color change (typically deep yellow to orange) indicates the formation of the Meisenheimer intermediate.
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Reaction Monitoring: Stir for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS until the complete consumption of the starting fluoroarene is observed.
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Quench and Extraction: Cool the mixture back to 0 °C and carefully quench with ice-cold water to neutralize any unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography to isolate pure 3-(2-fluoro-6-nitrophenoxy)oxetane.
Downstream Workflows in Drug Development
The true value of 3-(2-fluoro-6-nitrophenoxy)oxetane lies in its utility as an advanced intermediate. The most common downstream application involves the reduction of the nitro group to an amine, yielding 3-(2-amino-6-fluorophenoxy)oxetane . This aniline derivative can subsequently be engaged in Buchwald-Hartwig cross-coupling reactions or amide bond formations to construct complex, sp³-rich drug scaffolds[11][12]. The presence of the oxetane ring in these final APIs ensures enhanced metabolic stability and optimal pharmacokinetic distribution[5].
Figure 2: Downstream synthetic applications of 3-(2-fluoro-6-nitrophenoxy)oxetane in drug design.
References
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications[Link]
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Applications of oxetanes in drug discovery and medicinal chemistry | PMC - NIH[Link]
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Oxetanes: formation, reactivity and total syntheses of natural products | Beilstein Journals[Link]
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Applications of oxetanes in drug discovery and medicinal chemistry | PubMed - NIH[Link]
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3-(2-Fluoro-6-nitrophenoxy)oxetane, 95% Purity | CP Lab Safety[Link]
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Synthetic oxetanes in drug discovery: where are we in 2025? | Taylor & Francis[Link]
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Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles | University of Bristol Research Portal[Link]
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Oxetanes in Drug Discovery Campaigns | Semantic Scholar[Link]
- WO2017085198A1 - N-substituted indole derivatives as pge2 receptor modulators | Google P
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